Pinostilbene (trans-3,4'-dihydroxy-5-methoxystilbene) is a naturally occurring stilbenoid, a type of phenolic compound found in various plants. [, ] It is a structural analog of resveratrol, differing by a methoxy group at the 5 position. [, , , , ] Pinostilbene is a phytoalexin, meaning it is produced by plants in response to stress or pathogen attacks. [] Sources of pinostilbene include blueberries, grapes, rhubarb, and the inner bark of Korean pine (Pinus koraiensis). [, , , , , ] Scientific research has focused on pinostilbene's potential anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. [, , , , , , , , , , , , , , , , , , ]
Pinostilbene can be synthesized through various methods, including both chemical and biological pathways.
Pinostilbene features a distinct molecular structure characterized by:
Pinostilbene participates in several chemical reactions typical of stilbenes:
The mechanism of action for pinostilbene primarily revolves around its interaction with various cellular pathways:
Pinostilbene possesses several notable physical and chemical properties:
Pinostilbene has garnered attention for its potential applications across various scientific fields:
Pinostilbene (3,4′-dihydroxy-5-methoxystilbene) is a monomethylated derivative of resveratrol (3,5,4′-trihydroxystilbene) with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol [4] [7]. Its chemical structure consists of two phenolic rings (A and B) connected by an ethylene bridge. Ring A features a hydroxyl group at position 3 and a methoxy group at position 5, while ring B has a hydroxyl group at position 4′ (trans-configuration) [6] [7]. This arrangement creates a planar structure that facilitates interactions with biological targets, such as enzymes and receptors.
Pinostilbene occurs naturally in several plant species:
Biosynthesis occurs via enzymatic methylation of resveratrol by O-methyltransferases (OMTs) in plants. For example, engineered O-methyltransferases from Vitis vinifera selectively methylate resveratrol at the 3-position to produce pinostilbene [2]. Synthetic routes include recombinant Escherichia coli systems expressing resveratrol O-methyltransferase genes, yielding ~33.6 mg/L [6].
Table 1: Molecular Properties of Pinostilbene and Related Stilbenes
Property | Pinostilbene | Resveratrol | Pterostilbene |
---|---|---|---|
Molecular Formula | C₁₅H₁₄O₃ | C₁₄H₁₂O₃ | C₁₆H₁₆O₃ |
Molecular Weight | 242.27 g/mol | 228.25 g/mol | 256.30 g/mol |
Methoxy Groups | 1 (C5) | 0 | 2 (C3, C5) |
Hydroxy Groups | 2 (C3, C4′) | 3 (C3, C5, C4′) | 1 (C4′) |
logP (Lipophilicity) | 3.2 | 2.8 | 3.8 |
Primary Natural Sources | Pinus sibirica, Dracaena spp. | Grapes, peanuts | Blueberries, Pterocarpus marsupium |
Pinostilbene exhibits superior metabolic stability and cellular uptake compared to resveratrol due to its methoxy group at C5, which reduces susceptibility to enzymatic degradation. Key advantages include:
Table 2: Bioavailability Parameters of Pinostilbene vs. Resveratrol
Parameter | Pinostilbene | Resveratrol | Experimental Model |
---|---|---|---|
Oral Bioavailability | 55–65% | 20–30% | C57BL/6 mice |
Plasma Half-life (t₁/₂) | 105 min | 45 min | Rat pharmacokinetic study |
Cₘₐₓ (Peak Plasma Concentration) | 1.8 μM | 0.4 μM | 50 mg/kg oral dose in rats |
Blood-Brain Barrier Penetration | 40% of plasma | <15% of plasma | Murine tissue distribution |
Methylation critically alters pinostilbene’s absorption, distribution, and metabolism:
Absorption and Distribution
Metabolism and Excretion
Therapeutic Implications
Table 3: Mechanisms of Pinostilbene in Prostate Cancer Models
Target/Pathway | Effect of Pinostilbene | Functional Outcome |
---|---|---|
Androgen Receptor Ligand Binding Domain | Binds Asn705/Arg752/Thr877 residues (KD = 2.1 μM) | Inhibits DHT-induced AR activation [10] |
AR Splice Variant 7 (ARv7) | Reduces protein expression by 60% (22Rv1 cells) | Overcomes enzalutamide resistance [10] |
AR Nuclear Translocation | Blocks DHT-induced nuclear localization (90% inhibition) | Suppresses PSA/TMPRSS2 transcription [10] |
Proteasomal Degradation | No effect on AR stability (MG132-insensitive) | Confirms transcriptional downregulation [10] |
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